molecular formula C12H16F3N3O B12633167 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine

Cat. No.: B12633167
M. Wt: 275.27 g/mol
InChI Key: IXGCULCLSTWHFP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine is a chemical compound with the molecular formula C12H16F3N3O. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoromethoxy group on a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperazine ring.

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced onto the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives and nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings .

Scientific Research Applications

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-[5-(difluoromethoxy)pyridin-2-yl]piperazine
  • 3,5-Dimethyl-1-[5-(methoxy)pyridin-2-yl]piperazine
  • 3,5-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Uniqueness

3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16F3N3O

Molecular Weight

275.27 g/mol

IUPAC Name

3,5-dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine

InChI

InChI=1S/C12H16F3N3O/c1-8-6-18(7-9(2)17-8)11-4-3-10(5-16-11)19-12(13,14)15/h3-5,8-9,17H,6-7H2,1-2H3

InChI Key

IXGCULCLSTWHFP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=NC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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